1,4-Diazepan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- 1,4-Diazepan-2-one derivatives have been found to exhibit significant antipsychotic activity . The specific methods of application or experimental procedures often involve the synthesis of various 1,4-Diazepan-2-one derivatives and their subsequent testing in relevant biological assays . The outcomes of these studies have shown promising results, with several derivatives exhibiting potent antipsychotic effects .

- Similar to their antipsychotic properties, 1,4-Diazepan-2-one derivatives have also been studied for their potential anxiolytic effects . These studies typically involve the synthesis of various derivatives followed by testing in relevant biological assays . The results have shown that certain 1,4-Diazepan-2-one derivatives may have potential as anxiolytic agents .

- 1,4-Diazepan-2-one compounds have been studied for their potential anthelmintic (anti-parasitic) activity . The methods of application typically involve the synthesis of various derivatives and their testing against relevant parasitic organisms . The results have shown that certain derivatives may have potential as anthelmintic agents .

- Research has been conducted into the potential anticonvulsant properties of 1,4-Diazepan-2-one derivatives . These studies typically involve the synthesis of various derivatives and their testing in relevant biological assays . The results have shown that certain derivatives may have potential as anticonvulsant agents .

- 1,4-Diazepan-2-one derivatives have been studied for their potential antibacterial properties . These studies typically involve the synthesis of various derivatives and their testing against relevant bacterial strains . The results have shown that certain derivatives may have potential as antibacterial agents .

- Research has been conducted into the potential anticancer properties of 1,4-Diazepan-2-one derivatives . These studies typically involve the synthesis of various derivatives and their testing in relevant biological assays . The results have shown that certain derivatives may have potential as anticancer agents .

Antipsychotic Research

Anxiolytic Research

Anthelmintic Research

Anticonvulsant Research

Antibacterial Research

Anticancer Research

- 1,4-Diazepan-2-one has been used in biocatalytic processes . Specifically, an enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes . This method offers an effective way to construct chiral 1,4-diazepanes of pharmaceutical importance .

Biocatalysis

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

- N-acyl-1,4-diazepan-2-one has been identified as a novel pharmacophore for potent and selective DPP-4 inhibitors . Optimization of this new lead with different substitutions on the seven-membered ring resulted in several highly potent and selective, orally bioavailable, and efficacious DPP-4 inhibitors . These inhibitors have shown improved glucose tolerance in diabetic patients .

- Due to its medicinal importance, scientists are actively involved in the synthesis, reactions and biological evaluation of 1,4-diazepines . This research is crucial for the creation of complex molecules with diverse applications in pharmaceuticals, materials science, and beyond .

Treatment of Type 2 Diabetes

Synthesis and Reactivity Studies

Biocatalytic Processes

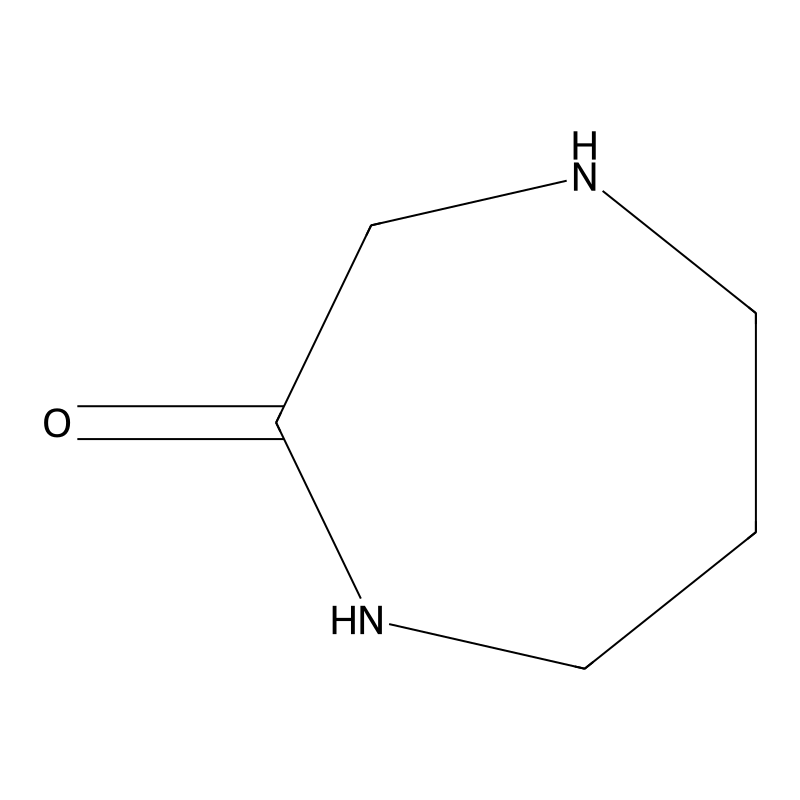

1,4-Diazepan-2-one is a cyclic compound classified as a diazepanone, featuring a seven-membered ring containing two nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 114.15 g/mol. The compound is characterized by its ketone functional group located at the second position of the diazepane ring, which contributes to its chemical reactivity and biological properties.

1,4-Diazepan-2-one can exist in various tautomeric forms, leading to distinct chemical behaviors. It is structurally related to other benzodiazepines, which are widely recognized for their pharmacological activities, particularly in the central nervous system.

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or amines.

- Hydrolysis: Under acidic or basic conditions, 1,4-diazepan-2-one can hydrolyze to yield corresponding carboxylic acids and amines .

- Condensation Reactions: It can react with aldehydes or other carbonyl compounds to form imines or enamines.

The biological activity of 1,4-diazepan-2-one is primarily associated with its structural similarity to benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties. Research indicates that compounds within this class can modulate the gamma-aminobutyric acid (GABA) receptor activity, leading to enhanced inhibitory neurotransmission in the central nervous system .

Studies have shown that derivatives of 1,4-diazepan-2-one exhibit varying degrees of biological activity, including potential antitumor and antimicrobial properties .

Several methods for synthesizing 1,4-diazepan-2-one have been documented:

- From L-Ascorbic Acid and Sarcosine: A notable synthesis route involves the reaction of L-ascorbic acid with sarcosine to yield stereoisomers of 1,4-dimethyl-1,4-diazepan-2-one .

- Cyclization Reactions: Various cyclization strategies have been employed using appropriate precursors that contain both amine and carbonyl functionalities.

- Condensation with Amines: The reaction of suitable amines with α-keto acids can also lead to the formation of 1,4-diazepan-2-one through cyclization processes.

1,4-Diazepan-2-one finds utility in several areas:

- Pharmaceuticals: It serves as a building block for synthesizing various therapeutic agents, particularly those targeting neurological disorders.

- Chemical Research: The compound is used in studies investigating the structure-activity relationship of benzodiazepine derivatives.

- Synthetic Chemistry: It acts as an intermediate in organic synthesis for creating more complex nitrogen-containing compounds.

Interaction studies involving 1,4-diazepan-2-one have focused on its effects on neurotransmitter systems. Research indicates that derivatives can interact with GABA receptors, influencing their binding affinities and efficacy. These interactions are crucial for understanding the pharmacodynamics of related therapeutic agents .

Additionally, studies have explored its potential interactions with various enzymes and proteins involved in metabolic pathways, suggesting a broader spectrum of biological activity.

1,4-Diazepan-2-one shares structural similarities with several other compounds within the diazepane and benzodiazepine families. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diazepam | Benzodiazepine | Widely used anxiolytic; long half-life |

| Chlordiazepoxide | Benzodiazepine | First synthesized benzodiazepine; used for anxiety |

| 1,5-Diazepan-2-one | Diazepanone | Contains a five-membered ring; different reactivity |

| 1-Methyl-1H-benzodiazepin-2-one | Benzodiazepine | Exhibits potent CNS depressant effects |

Uniqueness

The uniqueness of 1,4-diazepan-2-one lies in its specific structural configuration that allows it to participate in diverse

The discovery of 1,4-diazepan-2-one dates to early 20th-century advances in heterocyclic chemistry, though systematic studies emerged later. Early explorations focused on synthesizing seven-membered nitrogen-containing rings, driven by their potential in medicinal chemistry. Key milestones include:

- Synthetic strategies: Ugi multicomponent reactions and reduction-cyclization sequences were pivotal in accessing regioisomeric 1,4-diazepines.

- Biological relevance: The compound’s structure resembles pharmacophores in antitumor agents, where the oxo group’s tautomeric equilibrium influences electrophilic reactivity.

- Industrial applications: By the 1990s, stereoselective syntheses of 1,4-dimethyl-1,4-diazepan-2-one derivatives for liposidomycin antibiotics highlighted its utility in natural product chemistry.

Nomenclature and Chemical Classification

1,4-Diazepan-2-one (C₅H₁₀N₂O) is a fully saturated seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, with a ketone group at position 2. Its classification includes:

| Characteristic | Description |

|---|---|

| IUPAC Name | 1,4-Diazepan-2-one |

| Heteroatom Positions | Nitrogen atoms at positions 1 and 4; carbonyl oxygen at position 2 |

| Core Structure | Hexahydro-2H-diazepin-2-one |

This scaffold is distinct from unsaturated analogs like diazepines (e.g., benzodiazepines) and shares structural motifs with other saturated nitrogen-containing rings such as piperazine and morpholine.

Relationship to Other Seven-Membered Heterocyclic Compounds

1,4-Diazepan-2-one belongs to the diazepane family, which is differentiated from other seven-membered heterocycles by its nitrogen arrangement:

| Compound | Heteroatoms | Core Structure | Applications |

|---|---|---|---|

| Oxepane | 1 oxygen | Saturated six-membered analog | Polymer chemistry, ethers |

| Thiepane | 1 sulfur | Saturated analog of thiophane | Sulfur-containing ligands |

| 1,4-Diazepane | 2 nitrogens | Saturated seven-membered ring | Medicinal chemistry, drug design |

| Oxazepane | 1 nitrogen, 1 oxygen | Mixed N/O heterocycle | Peptide mimetics, prodrugs |

This structural diversity underpins its role in developing bioactive molecules, such as DPP-4 inhibitors (e.g., 3R-methyl-1-cyclopropyl derivatives) and antimalarial agents.

Significance in Heterocyclic Chemistry Research

1,4-Diazepan-2-one serves as a versatile scaffold in drug discovery and synthetic methodology development:

Medicinal Chemistry Applications

- Antidiabetic agents: N-acyl-1,4-diazepan-2-one derivatives exhibit picomolar potency against dipeptidyl peptidase-4 (DPP-4), a target in type 2 diabetes management.

- Antimalarial agents: Substituted benzoyl-1,4-diazepan-1-yl derivatives inhibit Plasmodium falciparum cysteine protease falcipain-2, showing >60% enzyme inhibition at 10 μM.

- Neuropharmacology: Analogues like 3-phenyl-1,4-diazepan-2-one modulate GABA receptors, mimicking benzodiazepine-like anxiolytic effects.

Synthetic Methodology

- Catalytic cyclization: Copper-catalyzed intramolecular amidation enables efficient synthesis of complex 1,4-diazepin-2-ones, as demonstrated in CPZEN-45 synthesis.

- Solid-phase strategies: Traceless solid-phase methods facilitate high-purity 1,4-diazepan-2-one derivatives via intramolecular alkylation and elimination steps.

- Schmidt rearrangement: Bicyclic 1,4-diazepanes are accessible through ketone rearrangements, expanding access to bridged heterocycles.

Structural Insights

Classical Synthetic Routes

Traditional approaches to 1,4-diazepan-2-one synthesis have primarily relied on well-established heterocyclic formation principles, though these methods often suffer from limitations in terms of efficiency and scope [1] [2] [3]. The most fundamental classical approach involves the direct acylation of diamines with carbonyl compounds, typically achieving yields in the range of 60-80% under thermal conditions [4]. This methodology, while straightforward, requires careful control of reaction stoichiometry to prevent overacylation and often necessitates harsh reaction conditions.

The cyclization of amino acid derivatives represents another classical strategy that has found particular utility in the synthesis of naturally occurring diazepanone-containing compounds [5] [6]. This approach typically involves the condensation of α-amino acids with amino alcohols under various conditions, though yields are generally modest (40-70%) and the methodology requires multiple protection and deprotection steps.

A particularly notable classical route utilizes L-ascorbic acid and sarcosine as starting materials [1] [2] [7]. This approach, developed by Kim and coworkers, enables access to both stereoisomers of 1,4-dimethyl-1,4-diazepan-2-one, which are central structural features of the liposidomycin family of antibiotics. The method involves a multi-step sequence that exploits the inherent chirality of ascorbic acid to establish the required stereochemistry, though overall yields are variable depending on the specific substitution pattern desired.

The serine-derived synthetic routes have proven particularly valuable for accessing enantiomerically pure diazepanones [3]. The route from N-tosyl-L-serine methyl ester proceeds through seven steps with an overall yield exceeding 30%, involving the formation of a key N-tosyl-aziridine intermediate that undergoes ring-opening with ethylamine followed by reduction with lithium aluminum hydride. This methodology has demonstrated exceptional stereochemical fidelity, producing products with enantiomeric excess values greater than 99.5%.

Azido-epoxide ring opening strategies have emerged as powerful methods for constructing diazepanone frameworks, particularly when starting from chiral sugar derivatives [8] [9]. These approaches exploit the regioselective ring-opening of appropriately functionalized epoxides by azide nucleophiles, followed by reductive cyclization to form the desired seven-membered ring. Yields typically range from 50-70%, with the stereochemical outcome being largely determined by the configuration of the starting epoxide.

Traceless Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies have revolutionized the preparation of diazepanone libraries by enabling high-throughput synthesis with simplified purification protocols [10]. The traceless solid-phase approach developed by Saruta and Ogiku represents a significant advancement in this field, utilizing intramolecular alkylation of tertiary amines as the key ring-forming step.

This methodology begins with the attachment of appropriately functionalized precursors to a solid support through a traceless linker system. The strategy is based on the formation of quaternary ammonium salts through intramolecular alkylation, followed by elimination to release the desired diazepanone products from the solid support. The approach has demonstrated remarkable efficiency, producing diverse 1,4-diazepan-2-one derivatives in high purity without requiring extensive purification procedures.

The traceless nature of this methodology is particularly advantageous as it eliminates the need for additional chemical manipulations to remove linker fragments from the final products. The solid-phase approach also enables the use of excess reagents to drive reactions to completion, with unreacted materials and byproducts being removed through simple washing procedures. This has proven especially valuable for the preparation of libraries of diazepanone derivatives for biological screening applications.

Polymer-supported stereoselective synthesis has also been developed for accessing benzimidazolinopiperazinone derivatives, which share structural similarities with diazepanones [11]. These methods utilize N-acyliminium ion cyclization followed by nucleophilic addition reactions, demonstrating complete stereocontrol in the formation of new stereogenic centers.

Catalytic Methods

Heteropolyacid-Catalyzed Synthesis

Heteropolyacids have emerged as powerful catalysts for diazepanone synthesis, offering significant advantages in terms of efficiency and environmental compatibility [12] [13] [14]. These Keggin-type heteropolyacids, particularly H₅PMo₁₀V₂O₄₀ and H₃PMo₁₂O₄₀, exhibit exceptional catalytic activity in cyclocondensation reactions leading to diazepanone formation.

The mechanism of heteropolyacid catalysis involves the formation of ketimine intermediates that react with aldehydes in the presence of the acidic catalyst. The high acidity of these materials (stronger than conventional mineral acids) enables efficient activation of carbonyl groups, facilitating nucleophilic attack and subsequent cyclization. Reaction times are dramatically reduced from 12 hours under conventional conditions to as little as 30 minutes under heteropolyacid catalysis, while yields frequently exceed 85%.

A particularly attractive feature of heteropolyacid catalysis is the recoverability and reusability of these catalysts. Unlike homogeneous acid catalysts, heteropolyacids can be easily separated from reaction products and reused multiple times without significant loss of activity. This characteristic significantly improves the environmental profile of the synthetic process and reduces overall costs.

The substrate scope of heteropolyacid-catalyzed diazepanone synthesis is remarkably broad, accommodating various substituents on both the diamine and carbonyl components. Electron-donating and electron-withdrawing groups are well-tolerated, and the methodology has been successfully applied to the synthesis of pharmaceutically relevant diazepanone derivatives.

Metal-Catalyzed Cyclization Reactions

Transition metal catalysis has provided numerous innovative approaches to diazepanone synthesis, with each metal system offering unique advantages and mechanistic pathways [16] [17] [18] [19].

Iron porphyrin complexes have demonstrated exceptional utility in diazepanone synthesis through carbene insertion chemistry [18] [19]. Iron complexes such as Fe(TPP)Cl and Fe(6f) catalyze the formation of diazepanones through metal carbene intermediates generated from diazo precursors. These catalysts exhibit remarkable air tolerance and water compatibility, characteristics that are unusual for carbene chemistry. Yields typically range from 82-95%, and the methodology tolerates a wide variety of functional groups.

The mechanism of iron porphyrin-catalyzed diazepanone formation involves the initial coordination of a diazo compound to the iron center, followed by nitrogen extrusion to generate an iron carbene species. This intermediate can then undergo either C-H insertion or ylide formation with heteroatom-containing substrates, ultimately leading to diazepanone products through intramolecular cyclization processes.

Rhodium carboxylate complexes, particularly dirhodium tetraacetate, have been extensively employed in diazepanone synthesis [16] [18]. These catalysts are particularly effective for intramolecular cyclization reactions, where the seven-membered ring is formed through insertion processes. The well-established nature of rhodium carbene chemistry provides predictable reactivity patterns and reliable yields (70-90%) across a broad substrate scope.

Copper-catalyzed approaches have gained prominence due to the relative abundance and lower cost of copper compared to precious metals [20] [21]. Copper(I) complexes with nitrogen-containing ligands, such as CuI/N,N-dimethylglycine systems, catalyze intramolecular C-N bond formation reactions under mild conditions. These methods typically require 12-24 hours for completion but offer excellent functional group tolerance and yield diazepanones in 60-85% yield.

Palladium-catalyzed methodologies have been developed that exploit the cross-coupling capabilities of palladium complexes [17]. Systems utilizing Pd(OAc)₂ in combination with silver(I) co-catalysts enable cascade reactions that form multiple bonds in a single transformation. These approaches are particularly valuable for constructing highly substituted diazepanone derivatives that would be difficult to access through other methods.

Enantioselective metal catalysis has been achieved using chiral iridium complexes . The combination of [Ir(COD)Cl]₂ with (R)-BINAP ligand enables asymmetric N-alkylation reactions that produce diazepanones with 78% enantiomeric excess. While the enantioselectivity is moderate compared to some other asymmetric transformations, this represents a significant advance in stereocontrolled diazepanone synthesis.

One-Pot Condensation Techniques

One-pot synthetic methodologies have revolutionized diazepanone synthesis by dramatically improving efficiency while reducing waste generation and solvent consumption [22] [23] [24] [25]. These approaches represent a significant departure from traditional multi-step sequences, offering substantial improvements in atom economy and overall process efficiency.

Multicomponent reactions have proven particularly powerful for diazepanone synthesis [24]. The Ugi four-component reaction has been adapted to enable rapid access to diverse diazepanone scaffolds by employing aminophenylketones as amine components. This approach typically involves the initial formation of an Ugi adduct followed by deprotection and intramolecular cyclization to form the diazepanone ring. The methodology offers exceptional diversity, enabling the introduction of four points of structural variation in a single transformation.

The tandem cyclization approaches developed for diazepanone synthesis exploit sequential bond-forming reactions that occur without isolation of intermediates [26]. These methods typically involve initial condensation reactions followed by cyclization processes that are facilitated by changes in reaction conditions or the addition of additional reagents. Such approaches have demonstrated overall yields of 70-85% while dramatically reducing reaction times compared to stepwise procedures.

Cascade reaction sequences represent another powerful strategy for one-pot diazepanone synthesis [25]. These methodologies involve multiple sequential transformations that occur through carefully orchestrated changes in reaction conditions. For example, quinazolinone-forming condensations can be coupled with intramolecular azide-alkyne cycloaddition reactions to produce complex polycyclic systems containing diazepanone substructures.

Domino processes have been developed that enable the formation of multiple bonds in rapid succession without the need for intermediate isolation [22]. These transformations typically involve the generation of reactive intermediates that undergo immediate intramolecular reactions to form the desired ring systems. Such approaches offer exceptional atom economy and produce minimal waste, making them particularly attractive from an environmental perspective.

The microwave-assisted variants of one-pot condensation techniques have proven particularly valuable [27] [28] [29]. Microwave irradiation enables rapid heating and enhanced reaction kinetics, reducing reaction times from hours or days to minutes while maintaining or improving yields. The enhanced mass and heat transfer associated with microwave heating also enables the use of more concentrated reaction mixtures, further improving the efficiency of these transformations.

Ring Construction Strategies

The formation of seven-membered diazepanone rings presents unique challenges that have necessitated the development of specialized ring construction strategies. These approaches exploit various mechanistic pathways to overcome the inherent difficulties associated with medium ring formation.

Intramolecular alkylation strategies represent one of the most widely employed approaches for diazepanone ring construction [10]. These methods typically involve the formation of quaternary ammonium salts through intramolecular alkylation reactions, followed by elimination to generate the desired seven-membered ring. The success of this approach depends critically on the conformational preferences of the precursor molecules and the relative positioning of the reactive centers.

Reductive cyclization methodologies have proven exceptionally effective for diazepanone synthesis [8] [9]. These approaches typically involve azido aldehydes or ketones that undergo simultaneous reduction and cyclization under hydrogenolysis conditions. The methodology offers high yields (75-92%) and excellent stereoselectivity when chiral precursors are employed. The reduction of the azide group generates a primary amine that immediately undergoes intramolecular nucleophilic attack on the carbonyl carbon, forming the diazepanone ring in a single transformation.

Ring-closing metathesis has emerged as one of the most powerful strategies for diazepanone synthesis [30] [31]. This approach involves the treatment of diallylurea precursors with ruthenium-based metathesis catalysts, typically Grubbs or Hoveyda-Grubbs catalysts, to form the seven-membered ring through olefin metathesis. The methodology offers exceptional yields (85-95%) and can be rendered enantioselective through the use of chiral catalysts. The ring-closing metathesis approach is particularly valuable because it eliminates the need for toxic reagents such as phosgene that are required in traditional carbonylative cyclization methods.

Metal-catalyzed annulation reactions provide another important strategy for ring construction [20] [21]. These approaches involve the formation of organometallic intermediates that undergo intramolecular bond formation to generate the diazepanone ring. Copper, palladium, and other transition metals have been employed in such transformations, offering good to excellent stereoselectivity depending on the specific catalyst system and reaction conditions.

Nucleophilic cyclization approaches exploit SN2-type intramolecular displacement reactions [5] [6]. These methods typically involve halogenated precursors that undergo cyclization under nucleophilic conditions. While yields are typically moderate (60-80%), the methodology offers good stereoselectivity and is particularly valuable for constructing substituted diazepanones where other approaches may fail.

Radical cyclization strategies have been developed that exploit radical chain processes [18]. These approaches involve the generation of radical intermediates that undergo intramolecular cyclization to form the seven-membered ring. While stereoselectivity is typically poor to moderate, these methods can access diazepanones that are difficult to prepare through other approaches.

Green Chemistry Approaches to 1,4-Diazepan-2-one Synthesis

The development of environmentally sustainable synthetic methodologies for diazepanone synthesis has become increasingly important in recent years, driven by both environmental concerns and economic considerations [32] [23] [33] [34] [27].

Ring-closing metathesis under green conditions represents one of the most significant advances in sustainable diazepanone synthesis [30] [31]. The use of Zhan catalyst 1B enables efficient ring formation under mild conditions while eliminating the need for toxic reagents such as phosgene that are traditionally employed in carbonylative cyclizations. The environmental factor (E-factor) for this approach is exceptionally low at 1.8, indicating minimal waste generation. Process mass intensity values of 4.9 further demonstrate the efficiency of this methodology.

Microwave-assisted synthesis has revolutionized the energy efficiency of diazepanone preparation [27] [28] [29]. Microwave irradiation enables rapid heating and enhanced reaction kinetics, reducing energy consumption by up to 80% compared to conventional thermal heating. Reaction times are typically reduced from hours to minutes, and yields are maintained or improved. The selective heating provided by microwave irradiation also enables the use of more concentrated reaction mixtures, reducing solvent requirements.

Aqueous micellar conditions have been developed that enable diazepanone synthesis in water rather than organic solvents [34]. These methodologies utilize non-ionic surfactants that self-aggregate to form micelles, creating hydrophobic microenvironments where organic transformations can occur efficiently. The approach has demonstrated particular utility for metal-catalyzed reactions, enabling significant reductions in catalyst loading while maintaining high yields (60-85%). Process mass intensity values for aqueous micellar synthesis range from 2.1 to 6.3, representing a substantial improvement over conventional organic solvent-based procedures.

Solvent-free conditions have been developed for certain diazepanone-forming reactions [32] [23]. These approaches exploit solid-state reactivity and mechanochemical activation to enable transformations without the use of organic solvents. While substrate scope is somewhat limited, yields of 65-85% can be achieved with E-factors as low as 1.5-3.0. The elimination of solvent waste represents a significant environmental benefit, and these methods are particularly attractive for large-scale applications.

Ionic liquid solvents offer another green alternative for diazepanone synthesis [35] [27]. These materials exhibit negligible vapor pressure, eliminating volatile organic compound emissions, and can often be recycled multiple times. Yields of 70-88% have been achieved in ionic liquid media, and the unique solvation properties of these materials can sometimes enable transformations that are not possible in conventional solvents.

Supercritical carbon dioxide has been explored as a green solvent for diazepanone synthesis [27]. This approach offers the advantages of non-toxicity, easy separation from products, and the ability to tune solvent properties through pressure manipulation. While yields are typically somewhat lower (60-80%) than in conventional solvents, the environmental benefits are substantial, and the methodology is particularly attractive for pharmaceutical applications where solvent residues must be minimized.

Heteropolyacid catalysis represents an important green chemistry approach due to the recoverability and reusability of these catalysts [12] [13] [14]. Unlike conventional acid catalysts that must be neutralized and disposed of as waste, heteropolyacids can be separated from products and reused multiple times without significant loss of activity. This characteristic dramatically reduces the environmental impact of acid-catalyzed diazepanone synthesis.

Flow chemistry approaches have been developed that enable continuous processing of diazepanone-forming reactions [34]. These methodologies offer improved heat and mass transfer, enabling the use of more concentrated reaction mixtures and reducing overall processing times. The continuous nature of flow processing also enables better process control and can improve safety by reducing the inventory of hazardous intermediates.